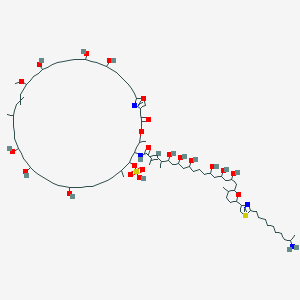

Theonezolide A

Description

Properties

CAS No. |

150243-49-5 |

|---|---|

Molecular Formula |

C79H140N4O22S2 |

Molecular Weight |

1562.1 g/mol |

IUPAC Name |

[5-[[(E)-18-[6-[2-(9-aminodecyl)-1,3-thiazol-4-yl]-3-methyloxan-2-yl]-5,7,9,13,15,17-hexahydroxy-2,4-dimethyloctadec-2-enoyl]amino]-12,16,18,26,30,32-hexahydroxy-24-methoxy-4,7,21-trimethyl-2-oxo-3,37-dioxa-39-azabicyclo[34.2.1]nonatriaconta-1(38),22,36(39)-trien-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C79H140N4O22S2/c1-50-33-36-64(91)41-59(86)25-17-24-57(84)23-16-15-21-52(3)77(105-107(98,99)100)76(56(7)103-79(97)69-48-102-74(81-69)31-20-30-60(87)40-58(85)26-19-29-63(90)45-68(101-8)37-34-50)83-78(96)54(5)39-53(4)71(95)46-66(93)43-62(89)28-18-27-61(88)42-65(92)44-67(94)47-73-51(2)35-38-72(104-73)70-49-106-75(82-70)32-14-12-10-9-11-13-22-55(6)80/h34,37,39,48-53,55-68,71-73,76-77,84-95H,9-33,35-36,38,40-47,80H2,1-8H3,(H,83,96)(H,98,99,100)/b37-34?,54-39+ |

InChI Key |

MMSGOWXOEFXAOS-XLYKXRMBSA-N |

SMILES |

CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)C(=CC(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)C)OS(=O)(=O)O)C)O)O)O |

Isomeric SMILES |

CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)/C(=C/C(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)/C)OS(=O)(=O)O)C)O)O)O |

Canonical SMILES |

CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)C(=CC(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)C)OS(=O)(=O)O)C)O)O)O |

Synonyms |

theonezolide A |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Purification of Theonezolide a

Extraction Strategies from Marine Sponge Biomass

The initial extraction of bioactive compounds from marine sponges involves breaking down the biomass and dissolving the target molecules using appropriate solvents. This stage is crucial for obtaining a crude extract that can then be subjected to further purification steps.

Comparative Analysis of Traditional Solvent Extraction Techniques

Traditional solvent extraction methods, such as maceration, percolation, and Soxhlet extraction, have been the cornerstone of natural product isolation for decades mdpi.comnih.govunirioja.esceon.rs. These techniques typically involve soaking the dried or fresh biomass in organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), dichloromethane (B109758), or hexane) for extended periods, often with repeated cycles to maximize compound recovery. For instance, dichloromethane has been used in the extraction of Theonezolide A escholarship.org, and ethyl acetate and methanol are commonly employed for other marine sponges biointerfaceresearch.combioflux.com.romdpi.com.

While effective, traditional methods often suffer from significant drawbacks, including long extraction times, high solvent consumption, potential degradation of thermolabile compounds due to prolonged heating (as in Soxhlet extraction), and environmental concerns related to solvent waste mdpi.comnih.govunirioja.esceon.rs. A comparative study on marine sponges highlighted that standard solvent partitioning (SSP) required approximately 80 hours for processing, whereas a modern alternative required only 2 hours, with comparable or improved extraction efficiency ucsc.edu.

Table 1: Comparison of Standard Solvent Partitioning (SSP) and Accelerated Solvent Extraction (ASE/PLE) for Marine Sponge Biomass Processing

| Extraction Method | Typical Processing Time | Extraction Efficiency (EE) | Total Extraction Yield (TEY) | Notes |

| Standard Solvent Partitioning (SSP) | ~80 hours | Baseline | Roughly equivalent to ASE | High solvent consumption, time-consuming |

| Accelerated Solvent Extraction (ASE/PLE) | ~2 hours | 3x greater than SSP | Roughly equivalent to SSP | Reduced solvent, faster, efficient |

Data adapted from ucsc.edu.

Application of Modern Pressurized Extraction Methods

Modern extraction techniques leverage elevated pressure and temperature to enhance extraction efficiency, reduce solvent usage, and shorten processing times, offering significant advantages over traditional methods mdpi.comnih.govresearchgate.netmdpi.com.

Supercritical Fluid Extraction (SFE): SFE utilizes fluids above their critical temperature and pressure, most commonly supercritical carbon dioxide (SC-CO2), as the extraction solvent wikipedia.orgajgreenchem.com. SC-CO2 exhibits properties of both liquids (solvating power) and gases (diffusivity), allowing for selective extraction by adjusting pressure and temperature. This method is known for its ability to extract heat-sensitive compounds without leaving solvent residues, making it an environmentally friendly option wikipedia.orgajgreenchem.com. Typical conditions for SC-CO2 involve temperatures above 31°C and pressures above 74 bar wikipedia.org.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE) or Pressurized Fluid Extraction (PFE), PLE employs liquid solvents at elevated temperatures and pressures below their critical points researchgate.netmdpi.com. These conditions enhance solvent penetration into the matrix, increase analyte solubility, and reduce viscosity and surface tension, leading to faster extraction times and higher yields with lower solvent consumption compared to conventional methods mdpi.comresearchgate.netmdpi.com. A study comparing ASE (a form of PLE) to traditional solvent partitioning for marine sponges demonstrated a threefold increase in extraction efficiency and a drastic reduction in processing time from 80 hours to 2 hours ucsc.edu.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat solvents and samples, accelerating the extraction process and reducing solvent requirements anton-paar.comresearchgate.net. This technique can significantly shorten extraction times, often to minutes rather than hours, and is considered efficient and environmentally friendly for isolating organic compounds from various matrices, including marine organisms mdpi.comanton-paar.commdpi.com.

Pressurized Hot Water Extraction (PHWE): PHWE uses water as the solvent under elevated temperatures (100°C to critical temperature) and pressures researchgate.netgoogle.com. This method is particularly noted for its green characteristics, utilizing a readily available and non-toxic solvent. PHWE allows for selective extraction by manipulating temperature and pressure, proving effective for thermally labile compounds researchgate.netgoogle.com.

Chromatographic Separation Techniques for Macrocyclic Polyketides

Following extraction, crude extracts contain a complex mixture of compounds. Chromatographic techniques are essential for separating and purifying the target molecule, this compound, based on differences in their physicochemical properties.

Optimization of High-Performance Liquid Chromatography (HPLC) Protocols for Resolution and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique widely used for the purification of natural products, including macrocyclic polyketides sigmaaldrich.commdpi.com. It separates compounds based on their differential partitioning between a stationary phase (typically packed in a column) and a mobile phase. For marine natural products, reversed-phase HPLC (RP-HPLC) using C18 stationary phases is common escholarship.orgmdpi.com.

Optimizing HPLC protocols involves adjusting parameters such as the mobile phase composition (solvent type, gradient, buffer pH, and concentration), flow rate, and column temperature to achieve maximum resolution and purity morressier.comatdbio.comresearchgate.net. These adjustments are critical for separating compounds with similar properties, such as closely related macrocyclic polyketides. While specific optimization data for this compound is limited in the reviewed literature, studies on other complex molecules, such as oligonucleotides, demonstrate that meticulous parameter tuning can achieve high purity levels (e.g., >93%) and acceptable yields morressier.comresearchgate.net. The mention of an HPLC chromatogram for a fraction related to this compound escholarship.org indicates its application in the purification process.

Utilization of Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography (FC) in Pre-purification

Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography (FC) serve as valuable intermediate purification steps, bridging the gap between crude extraction and high-resolution HPLC scienceasia.orgteledynelabs.comchromatographytoday.com. These techniques operate at pressures typically ranging from 1 to 20 bar, allowing for faster separations and higher sample loading capacities compared to analytical HPLC scienceasia.orgteledynelabs.comchromatographytoday.com.

MPLC and FC are particularly useful for removing major impurities and fractionating complex extracts, thereby reducing the burden on subsequent high-resolution purification steps scienceasia.orgbiotage.com. They commonly employ silica (B1680970) gel or modified silica gel as stationary phases and utilize gradient elution with organic solvent mixtures. The use of pre-packed columns has further streamlined these processes, making them accessible and efficient for laboratory-scale purifications teledynelabs.comgoogle.com.

Elucidation of the Chemical Structure and Stereochemistry of Theonezolide a

Application of Advanced Spectroscopic Techniques for Structural Determination

The initial determination of Theonezolide A's structure was primarily achieved through the application of various spectroscopic methods, providing critical insights into its molecular formula, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, was instrumental in establishing the carbon-carbon connectivities and elucidating the local environments of protons and carbons within this compound. Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were employed to map out the molecular framework. While comprehensive ¹H and ¹³C NMR data for this compound were not fully detailed in the provided snippets, specific ¹³C NMR chemical shifts for certain carbons were reported, aiding in the identification of functional groups and structural fragments.

Table 1: Selected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) | Solvent |

| C-10 | 69.0 | (d)⁶DMSO |

| C-22 | 68.8 | (d)⁶DMSO |

| C-49 | 66.8 | (d)⁶DMSO |

| C-53 | 66.6 | (d)⁶DMSO |

Data derived from lookchem.com. The specific assignments and context for these shifts were obtained through extensive NMR analysis, including the application of an NMR database for predictive purposes lookchem.com.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact mass of a molecule, thereby enabling the precise validation of its molecular formula. Although specific HRMS data for this compound was not detailed in the accessible snippets, this method is routinely applied in natural product isolation to confirm the elemental composition, a crucial step in structural elucidation nih.govmdpi.com.

Comprehensive Analysis of Relative and Absolute Stereochemistry

The determination of stereochemistry, both relative (the spatial arrangement of atoms within a molecule) and absolute (the definitive three-dimensional configuration), is paramount for understanding the biological activity of natural products. This compound, with its numerous chiral centers, required rigorous stereochemical analysis.

Spectroscopic methods, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of scalar coupling constants, were pivotal in establishing the relative stereochemistry of this compound. NOESY experiments reveal through-space proximity between protons, providing crucial distance constraints for stereochemical assignments rsc.orgnih.gov. Analysis of ¹H-¹H and ¹H-¹³C coupling constants also provides conformational and stereochemical information rsc.orgnih.gov. Furthermore, the absolute configurations of this compound's chiral centers were determined using a modified Mosher's method acs.org.

The absolute configurations at fourteen chiral centers within this compound have been assigned as follows: 19S, 22R, 24S, 28S, 44S, 45S, 47R, 49S, 53R, 55S, 57S, 59S, 60S, and 63S acs.org. Additionally, NMR database predictions have suggested relative configurations at specific centers, such as C(8)/C(10) as syn, C(22)/C(24) as syn, C(47)/C(49) as anti, and C(53)/C(55) as anti lookchem.com.

Table 2: Absolute Stereochemical Assignments for this compound

| Chiral Center | Configuration |

| C-19 | S |

| C-22 | R |

| C-24 | S |

| C-28 | S |

| C-44 | S |

| C-45 | S |

| C-47 | R |

| C-49 | S |

| C-53 | R |

| C-55 | S |

| C-57 | S |

| C-59 | S |

| C-60 | S |

| C-63 | S |

Data derived from acs.org.

Computational tools play an increasingly vital role in the complex task of stereochemical assignment, often complementing experimental data. While specific details on the application of the Kishi database or DP4-AI to this compound were not found in the provided snippets, related studies highlight the utility of such methods. For instance, NMR databases are used for predictive purposes regarding relative configurations lookchem.com. Furthermore, advanced computational methods like DP4 and its derivatives (e.g., DP4-AI, DP4+) have been developed for automated NMR data analysis and robust stereochemical assignment, demonstrating high accuracy even for complex molecules with numerous stereoisomers mdpi.comrsc.org. These computational approaches, when integrated with experimental NMR data, significantly enhance the confidence in structural and stereochemical determinations.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are key methods used to determine the absolute configuration (AC) of chiral compounds. These techniques are sensitive to the three-dimensional arrangement of atoms within a molecule researchgate.netnih.govresearchgate.netsioc-journal.cnnih.gov.

Principles and Application:

Differential Absorption: Chiral molecules absorb left and right circularly polarized light differently. ECD probes electronic transitions, typically in the UV-Vis region, while VCD examines vibrational transitions in the infrared region nih.govresearchgate.netrsc.orgsintak.it.

Quantum Chemical Calculations: The experimental ECD or VCD spectra are compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) sioc-journal.cnrsc.orgsintak.itresearchgate.netmdpi.comreading.ac.ukmdpi.commit.edu. By matching the experimental spectrum to the calculated spectrum of a proposed absolute configuration, the correct stereochemistry can be assigned rsc.orgsintak.itresearchgate.net.

Conformational Sensitivity: These spectroscopic methods are also sensitive to the molecule's conformation in solution, providing insights into preferred spatial arrangements of atoms researchgate.netresearchgate.netreading.ac.uk.

Complementarity: ECD and VCD can be complementary, with VCD being particularly useful for molecules lacking strong UV chromophores or when discriminating between diastereomers rsc.orgmdpi.com.

While specific ECD and VCD spectral data for this compound were not found in the provided search results, these techniques are standard for assigning the absolute configuration of complex natural products like polyketides univ-amu.fr.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography remains a cornerstone technique for definitively confirming the three-dimensional structure of molecules, including the determination of absolute configuration, provided suitable crystals can be obtained nih.govchem-soc.sinih.govnih.govcaltech.edu.

Principles and Application:

Diffraction Pattern: When a beam of X-rays interacts with a crystalline sample, the ordered arrangement of atoms causes the X-rays to diffract into a specific pattern of spots. Analysis of the angles and intensities of these diffracted beams allows for the reconstruction of an electron density map nih.govnih.govwikipedia.orglibretexts.org.

Absolute Configuration Determination: The absolute configuration can be determined through X-ray crystallography by exploiting the phenomenon of anomalous scattering (resonant scattering). This effect causes slight differences in the intensities of X-ray reflections that are related by inversion symmetry (Friedel opposites). These differences, particularly pronounced with heavier atoms, allow for the assignment of absolute configuration researchgate.netresearchgate.netmit.educhem-soc.si. Modern methods, such as the Hooft-Spek approach or Parsons quotient method, have improved the ability to determine absolute configurations even for molecules containing only lighter atoms like oxygen researchgate.netmit.edu.

Structural Confirmation: Beyond stereochemistry, X-ray crystallography provides unambiguous confirmation of the entire molecular skeleton, bond lengths, bond angles, and crystal packing nih.govnih.govcaltech.edu.

The requirement for high-quality single crystals is a primary limitation of this technique, which can sometimes be challenging for natural products that are available in small quantities or are difficult to crystallize nih.govmdpi.comrcsb.org.

Biosynthetic Pathways and Precursor Incorporation Studies of Theonezolide a

Characterization of Theonezolide A as a Marine Polyketide

This compound is unequivocally classified as a polyketide, a large and diverse class of secondary metabolites synthesized from simple acyl-CoA precursors. Its structure is a testament to the versatility of polyketide synthase (PKS) machinery. The molecule consists of two primary fatty acid-like chains that are intricately folded and functionalized to form a large macrocycle. Key structural features that underscore its polyketide origin include the long carbon backbone, the presence of multiple stereocenters, and various functional groups derived from the modification of an initial polyketone chain.

Table 1: Key Structural Features of this compound

| Feature | Description | Implication for Biosynthesis |

|---|---|---|

| Backbone | Two principal fatty acid chains | Assembled by Polyketide Synthases (PKS) |

| Macrocycle | 37-membered lactone ring | Cyclization by a Thioesterase (TE) domain |

| Heterocycles | Oxazole (B20620) and Thiazole (B1198619) groups | Post-PKS modifications or NRPS involvement |

| Functional Groups | Sulfate ester, various hydroxyls | Tailoring enzymes (e.g., sulfotransferases, oxidases) |

| Linkage | Amide linkage | Non-Ribosomal Peptide Synthetase (NRPS) activity |

Proposed Biosynthetic Genesis and Key Enzymatic Steps

While the specific biosynthetic gene cluster for this compound has not yet been identified, a proposed pathway can be hypothesized based on the general principles of polyketide synthesis observed in symbiotic bacteria of Theonella swinhoei. The biosynthesis is expected to be carried out by a modular Type I PKS system, likely in combination with NRPS modules.

The proposed genesis would begin with the selection of a starter unit, likely a short-chain acyl-CoA, which is loaded onto the first module of the PKS. Successive modules would then catalyze the addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, in a series of condensation reactions. Each module contains a specific set of domains (ketosynthase, acyltransferase, acyl carrier protein) and may also include modifying domains (ketoreductase, dehydratase, enoylreductase) that determine the reduction state of the growing polyketide chain.

Key enzymatic steps would include:

Chain Elongation: Iterative condensation of acyl-CoA units by PKS modules.

Heterocycle Formation: The oxazole and thiazole rings are likely formed from serine and cysteine precursors, respectively. This could involve cyclodehydration and subsequent oxidation steps, catalyzed by enzymes within an NRPS module or by separate tailoring enzymes.

Amide Bond Formation: An NRPS module is likely responsible for incorporating the amino acid precursor that forms the amide linkage to the side chain.

Macrocyclization: A terminal thioesterase (TE) domain would catalyze the release of the polyketide chain from the PKS/NRPS complex and its cyclization into the 37-membered macrolactone.

Post-PKS Modifications: After the core structure is assembled, tailoring enzymes would perform final modifications, such as hydroxylation and sulfation, to yield the mature this compound molecule.

Precursor Labeling and Feeding Experiments to Delineate Biosynthetic Intermediates

To experimentally validate a proposed biosynthetic pathway, precursor labeling and feeding experiments are indispensable tools. These techniques involve supplying isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate (B1210297), propionate (B1217596), or amino acids) to the producing organism and then determining the location of the labels in the final natural product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

As of now, there are no published studies detailing precursor labeling experiments specifically for this compound. Such studies would be crucial to:

Identify the starter and extender units used by the PKS. For instance, feeding with [1-¹³C]acetate and [2-¹³C]acetate would reveal the pattern of two-carbon unit incorporation.

Confirm the origin of the oxazole and thiazole rings by feeding labeled serine and cysteine.

Trace the origins of methyl branches by using labeled propionate or methionine.

The primary challenge in conducting these experiments for this compound is the unculturability of the symbiotic bacteria believed to be the true producers. This makes direct feeding studies extremely difficult. Future research may rely on metagenomic approaches to identify the gene cluster, followed by heterologous expression in a culturable host, which would then allow for controlled feeding experiments.

Identification and Functional Characterization of Polyketide Synthases (PKS) and Modifying Enzymes

The identification and functional characterization of the PKS and modifying enzymes responsible for this compound biosynthesis are contingent on locating the corresponding biosynthetic gene cluster (BGC). Metagenomic sequencing of the Theonella swinhoei microbiome is the most promising approach to find this BGC. Bioinformatic analysis of the metagenomic data would search for sequences characteristic of Type I PKS and NRPS genes.

Once a candidate BGC is identified, its involvement in this compound production could be confirmed through several methods:

Gene Knockout: If a method to genetically manipulate the symbiotic bacterium is developed, knocking out a key PKS gene should abolish the production of this compound.

Heterologous Expression: The entire BGC could be cloned and expressed in a well-characterized host organism, such as E. coli or Streptomyces, to see if it directs the synthesis of this compound or a related intermediate.

In Vitro Enzymatic Assays: Individual PKS domains or modules could be expressed and purified. Their function could then be tested in vitro by providing them with their predicted substrates.

Research on other polyketides from Theonella symbionts, such as onnamide (B1245255), has successfully used these genomic approaches to link complex molecules to their biosynthetic machinery. nih.gov Applying a similar strategy will be key to unlocking the secrets of this compound biosynthesis.

Comparative Biosynthesis of this compound with Related Marine Macrolides

This compound shares structural motifs with other complex marine macrolides isolated from sponges and their symbionts, such as the onnamides and misakinolides, which are also produced by "Candidatus Entotheonella". u-tokyo.ac.jpnih.gov A comparative analysis of their biosynthetic pathways can provide valuable insights.

Table 2: Comparison of this compound with Other Macrolides from Theonella Symbionts

| Feature | This compound | Onnamide A | Misakinolide A |

|---|---|---|---|

| Producer | "Candidatus Entotheonella" (putative) | "Candidatus Entotheonella" | "Candidatus Entotheonella" |

| Biosynthesis | PKS/NRPS (putative) | PKS/NRPS | PKS |

| Macrocycle Size | 37-membered | N/A (linear polyketide core) | 40-membered (dimeric) |

| Key Moieties | Oxazole, Thiazole, Sulfate | Tetrahydropyran (B127337) rings | Dimeric lactone |

While all are products of massive PKS or hybrid PKS/NRPS assembly lines within the same group of symbiotic bacteria, they exhibit significant structural diversity. This suggests a remarkable evolutionary diversification of these biosynthetic gene clusters. The onnamide pathway, for instance, involves a complex series of modifications leading to its characteristic tetrahydropyran rings. researchgate.net Misakinolide A is a dimeric macrolide, implying a unique final tailoring step.

Comparing the yet-to-be-discovered this compound gene cluster with those of onnamide and misakinolide will likely reveal conserved domains for common chemical transformations, as well as unique modules and tailoring enzymes that account for their distinct structures. This comparative genomic approach will not only help to confirm the function of the this compound BGC but also illuminate the evolutionary strategies that these symbiotic bacteria employ to generate such a vast arsenal (B13267) of complex and bioactive molecules.

Chemical Synthesis and Analog Design of Theonezolide a and Its Derivatives

Strategic Approaches to the Total Synthesis of Theonezolide A

The total synthesis of large, stereochemically rich macrocycles like this compound requires highly sophisticated and efficient strategies. Chemists often draw inspiration from successful syntheses of other complex polyketides to devise a viable pathway.

Key disconnections are often made at strategic locations such as ester linkages, carbon-carbon double bonds, or long aliphatic chains, which correspond to reliable bond-forming reactions. For instance, in the synthesis of complex marine natural products like scabrolide A and yonarolide, synthetic strategies have evolved from bio-inspired cascades to more controlled approaches involving intramolecular Diels-Alder reactions followed by late-stage ring closures. researchgate.netrsc.org Similarly, the synthesis of (−)-lasonolide A, another complex polyketide, employed a convergent strategy uniting two major fragments. nih.gov For a molecule with the complexity of this compound, a likely retrosynthetic plan would involve disconnecting the 38-membered macrolactone at the ester bond and at one or more olefinic linkages, breaking the molecule down into several key building blocks that can be synthesized in parallel.

Table 1: Illustrative Retrosynthetic Fragments for Complex Macrolide Synthesis

| Target Molecule (Analogy) | Key Fragments | Corresponding Bond Formation |

|---|---|---|

| (-)-Lasonolide A | Northern Tetrahydropyran (B127337) Fragment, Southern Tetrahydropyran Fragment | Ru-catalyzed alkene-alkyne coupling |

| Elansolid A | Tetrahydroindane Core, Eastern Vinyl Iodide Moiety | Suzuki-Miyaura cross-coupling |

This table illustrates common disconnection strategies for molecules with complexity comparable to this compound.

The construction of a molecule as complex as this compound relies on a toolbox of powerful and reliable chemical reactions. The synthesis of analogous polyketides showcases several key transformations that would be essential.

Macrocyclization: The formation of the large macrolactone ring is a critical and often challenging step. Methods like Yamaguchi or Shiina macrolactonization are frequently employed to close large rings under high-dilution conditions to minimize intermolecular side reactions. In the total synthesis of (−)-lasonolide A, a Yamaguchi macrolactonization was used to form the core macrocycle. nih.gov

Cross-Coupling Reactions: Palladium- or Ruthenium-catalyzed cross-coupling reactions are indispensable for connecting complex fragments. For example, the synthesis of elansolid A utilized a Suzuki-Miyaura cross-coupling to form the macrocycle. nih.gov The synthesis of lasonolide A featured a novel application of a Ruthenium-catalyzed alkene-alkyne coupling to unite two advanced intermediates. nih.gov

Cascade Reactions: These reactions, where multiple bonds are formed in a single operation, offer significant increases in efficiency. A bio-inspired intramolecular Diels-Alder cycloaddition was a key step in the synthesis of elansolid A, generating four stereogenic centers with high selectivity in one step. nih.gov Similarly, early strategies toward scabrolide A explored a transannular Diels-Alder cascade. researchgate.net

This compound possesses numerous stereocenters, and their precise installation is paramount to achieving the correct biologically active molecule. Modern organic synthesis employs a variety of methods to control stereochemistry.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature, such as amino acids or sugars, to introduce stereocenters.

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer or diastereomer over another is a powerful tool. The synthesis of (−)-lasonolide A commenced with an asymmetric aldol (B89426) reaction to set a key stereocenter with high enantioselectivity. nih.gov

Substrate-Controlled Reactions: In this method, existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction. This was demonstrated in the synthesis of elansolid A, where the stereocontrol of a key Diels-Alder reaction was achieved by temporarily installing a bulky iodine substituent that created a directing allylic strain. nih.gov

Enzymatic Reactions: Enzymes can offer unparalleled levels of selectivity. A notable example is the use of an engineered enzyme to perform a dynamic kinetic reduction of a β-ketoester in the synthesis of (−)-lasonolide A, establishing the absolute stereochemistry of a tetrahydropyran ring with high enantioselectivity. nih.gov

Semi-Synthetic Modifications of this compound

Semi-synthesis involves the chemical modification of a natural product that has been isolated from its natural source. This approach is particularly valuable when a total synthesis is not yet established or is too lengthy for producing analogs. For complex macrolides, semi-synthesis can provide rapid access to derivatives for biological evaluation. nih.gov

While specific semi-synthetic studies on this compound are not extensively reported, general strategies for macrolide modification can be considered. nih.gov Potential sites for modification on the this compound scaffold would include its various hydroxyl groups. These could be esterified or etherified to probe the importance of hydrogen bonding or steric bulk in these positions. The oxazole (B20620) and thiazole (B1198619) moieties also represent unique handles for chemical modification, although such changes would be more synthetically demanding. The goal of these modifications is to generate a library of related compounds to identify derivatives with improved potency or altered biological activity.

Rational Design and Synthesis of this compound Analogues

Rational analog design uses an understanding of a molecule's structure and biological activity to create new compounds with desired properties. This process is often guided by computational modeling and structure-activity relationship data.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying different parts of a molecule and assessing how these changes affect its biological activity. nih.gov This process helps to identify the "pharmacophore"—the essential features of the molecule required for its activity.

For this compound, a comprehensive SAR study would involve the synthesis of analogs with specific, targeted modifications. Key areas of investigation would include:

The Macrolactone Core: Analogs with different ring sizes could be synthesized to understand the conformational requirements for activity.

The Side Chains: The lengths and functionalities of the various side chains could be altered. For example, the terminal amide could be converted to esters or carboxylic acids.

The Heterocyclic Moieties: The oxazole and thiazole rings are distinct features. Synthesizing analogs where these rings are absent, replaced with other heterocycles, or repositioned would reveal their importance for the biological effects of this compound.

By correlating these structural changes with biological data, a detailed SAR map can be constructed. This knowledge is crucial for designing future generations of this compound-based compounds with potentially enhanced therapeutic properties.

Strategies for Diversified Analog Production

The generation of this compound analogs is crucial for exploring its structure-activity relationships (SAR) and developing new therapeutic leads. Several strategic approaches have been conceptualized for the diversified production of such complex natural product analogs. While direct application to this compound is not extensively documented, the principles of these strategies provide a framework for future research.

Diverted Total Synthesis: This strategy involves intercepting intermediates along a validated total synthesis route and modifying them to produce a range of analogs. For a molecule as complex as this compound, this could involve late-stage functionalization of key fragments before the final macrolactonization step. By introducing variations in the side chains or functional groups of these advanced intermediates, a library of analogs with targeted modifications could be efficiently generated.

Function-Oriented Synthesis (FOS): FOS prioritizes the biological function of the target molecule over the exact replication of its complex structure. This approach aims to identify the key pharmacophoric elements responsible for the bioactivity of this compound and incorporate them into simpler, more accessible scaffolds. This could lead to the design and synthesis of novel macrolides that retain the desired biological activity but are significantly easier to produce.

Biology-Oriented Synthesis (BIOS): BIOS leverages insights from the biosynthesis of natural products to guide the design of compound libraries. By understanding the enzymatic machinery responsible for constructing this compound in its natural host, chemists can design synthetic pathways that mimic these biological transformations. This can lead to the production of analogs that are "natural-like" and therefore more likely to interact with biological targets.

Complexity-to-Diversity (CtD): The CtD strategy utilizes a complex natural product, such as this compound, as a starting point to generate a diverse range of structurally unique analogs. This can be achieved through skeletal rearrangements, ring-distortion reactions, or controlled degradation of the parent molecule. The inherent stereochemical and functional group complexity of this compound makes it an ideal candidate for this approach, potentially yielding novel scaffolds with unforeseen biological activities.

| Strategy | Description | Potential Application to this compound |

| Diverted Total Synthesis | Modification of advanced intermediates from a total synthesis pathway. | Generation of analogs with varied side chains or functional groups. |

| Function-Oriented Synthesis | Design of simpler molecules retaining key pharmacophoric features. | Creation of more synthetically accessible macrolides with similar bioactivity. |

| Biology-Oriented Synthesis | Mimicking biosynthetic pathways to create "natural-like" compounds. | Production of analogs based on the presumed biosynthetic precursors of this compound. |

| Complexity-to-Diversity | Using the complex natural product as a scaffold for diversification. | Skeletal rearrangement or controlled degradation to produce novel molecular architectures. |

Biosynthesis-Inspired Synthetic Routes for Analogue Generation

While the precise biosynthetic pathway of this compound remains to be fully elucidated, hypothetical pathways can inspire the development of novel synthetic routes for analog generation. It is postulated that this compound is assembled through a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.

A biosynthesis-inspired synthetic approach would involve the modular assembly of precursor units that mimic the extender units utilized by the PKS/NRPS machinery. By synthesizing a variety of modified extender units and incorporating them into the synthetic sequence, a diverse range of analogs with systematic variations in their backbone and side chains could be produced. This strategy not only offers a powerful tool for SAR studies but also provides a more convergent and potentially more efficient route to complex analogs compared to traditional linear syntheses.

Unresolved Synthetic Challenges and Future Innovations in this compound Synthesis

Despite the progress in the synthesis of complex macrolides, the total synthesis of this compound continues to present significant challenges. The molecule's large macrocyclic ring, multiple stereocenters, and sensitive functional groups demand a high level of stereochemical control and the development of robust and high-yielding chemical transformations.

Key Unresolved Challenges:

Stereocontrol: The establishment of the numerous stereocenters with correct relative and absolute configurations remains a formidable task.

Macrolactonization: The closure of the large, sterically hindered macrolactone ring is often a low-yielding and challenging step.

Protecting Group Strategy: The extensive use of protecting groups throughout the synthesis can lead to lengthy and inefficient routes.

Future Innovations:

Molecular Mechanisms of Action and Biological Targets of Theonezolide a

Detailed Analysis of Platelet Mechanistic Responses to Theonezolide A

Regulation of Intracellular Calcium Homeostasis and its Role in Platelet Activation

This compound significantly influences platelet activation by modulating intracellular calcium (Ca²⁺) homeostasis. TZ-A induces platelet shape change at low concentrations (0.2–0.6 µM) and aggregation at higher concentrations (≥ 6 µM) capes.gov.brcdnsciencepub.com. Crucially, TZ-A-induced aggregation is markedly inhibited in a Ca²⁺-free solution, indicating a dependence on extracellular calcium. Conversely, the shape change is largely unaffected by the absence of extracellular Ca²⁺ capes.gov.brcdnsciencepub.com. Further investigations revealed that TZ-A enhances the uptake of ⁴⁵Ca²⁺ into platelets, suggesting a direct impact on calcium permeability across the plasma membrane capes.gov.brcdnsciencepub.com. This enhancement of Ca²⁺ influx is a critical factor in amplifying platelet activation signals, as elevated intracellular calcium levels are a hallmark of platelet activation, triggering downstream events such as granule release and shape change mdpi.commdpi.comnih.gov. The observed correlation between increasing extracellular Ca²⁺ concentrations (0.1 to 3.0 mM) and TZ-A-stimulated aggregation further supports its role in regulating calcium flux capes.gov.brcdnsciencepub.com.

Identification and Characterization of Specific Biochemical Pathway Modulation

This compound's effects on platelet function are mediated through the modulation of key intracellular biochemical pathways, including those involving protein kinases and integrin receptors.

Investigation of Protein Kinase C (PKC) Pathway Involvement

Research indicates that this compound's effects on platelets are associated with the modulation of protein phosphorylation by Protein Kinase C (PKC) capes.gov.brcdnsciencepub.com. TZ-A-induced platelet aggregation was significantly inhibited by staurosporine (B1682477) and H-7, known inhibitors of PKC capes.gov.brcdnsciencepub.com. However, these same PKC inhibitors did not affect the TZ-A-induced platelet shape change, suggesting a differential impact of TZ-A on PKC-dependent pathways for aggregation versus shape change capes.gov.brcdnsciencepub.com. PKC activation is a common downstream event in platelet activation cascades, often triggered by diacylglycerol (DAG) and calcium ions, and plays a role in various cellular processes, including platelet signaling and activation mdpi.comhaematologica.orgwikipedia.orgwikipedia.org.

Role of Protein Tyrosine Kinase (PTK) Signaling in this compound Response

Similar to PKC, this compound's influence on platelet function is also linked to protein tyrosine kinase (PTK) signaling capes.gov.brcdnsciencepub.com. TZ-A-induced platelet aggregation was inhibited by genistein (B1671435) and tyrphostin A23, which are known PTK inhibitors capes.gov.brcdnsciencepub.com. Furthermore, these PTK inhibitors also blocked the TZ-A-induced platelet shape change capes.gov.brcdnsciencepub.com. Protein tyrosine kinases are crucial enzymes involved in signal transduction cascades, mediating cellular responses by phosphorylating tyrosine residues on target proteins wikipedia.orghubrecht.eu. Their involvement suggests that TZ-A may act by influencing phosphorylation events critical for both platelet shape change and aggregation.

Interaction with Integrin Receptors (e.g., Glycoprotein IIb-IIIa) and Associated Signaling

This compound's ability to induce platelet aggregation is significantly inhibited by Arg-Gly-Asp-Ser (RGDS), a peptide known to block fibrinogen binding to the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor capes.gov.brcdnsciencepub.com. GPIIb/IIIa, also known as integrin αIIbβ3, is a critical receptor on platelets that mediates platelet-platelet aggregation by binding fibrinogen haematologica.orgwikipedia.orggpnotebook.comresearchgate.netnih.gov. The inhibition of TZ-A-induced aggregation by RGDS strongly suggests that TZ-A's effect on aggregation is dependent on the functional integrity and ligand-binding capacity of the GPIIb/IIIa receptor complex capes.gov.brcdnsciencepub.com. Activation of integrins like GPIIb/IIIa involves complex inside-out signaling pathways that ultimately lead to a conformational change, enabling ligand binding and subsequent platelet aggregation haematologica.orgresearchgate.netresearchgate.netlibretexts.org.

Predictive and Experimental Identification of Primary Biological Targets

The precise primary molecular targets of this compound are subjects of ongoing investigation, but experimental approaches such as ligand-binding studies are employed to identify and validate these targets.

Ligand-Binding Studies and Target Validation

While specific studies detailing ligand-binding assays for this compound are not extensively detailed in the provided search results, the observed inhibition of platelet aggregation by specific pathway inhibitors (PKC inhibitors, PTK inhibitors, RGDS) indirectly points to these pathways and their associated proteins as potential targets or mediators of TZ-A's action capes.gov.brcdnsciencepub.com. Ligand-binding studies, along with other target validation techniques such as target-directed cleavage or covalent cross-linking, are standard methodologies used to confirm direct interactions between a compound and its molecular targets nih.govnih.govaxcelead-us.comtargetals.orgnih.gov. Identifying the specific proteins or pathways that this compound directly binds to or modulates is crucial for a comprehensive understanding of its mechanism of action. The involvement of calcium channels, protein kinases (PKC, PTKs), and integrin receptors (GPIIb/IIIa) suggests these are key areas for target identification efforts.

The article section focusing on "6.4.2. Computational Target Prediction and Network Propagation Algorithms" for this compound cannot be generated based on the available search results. While computational methods for target prediction and network propagation are well-established in drug discovery vliz.bescienceopen.comnih.govnih.govnih.govresearchgate.netnih.govnih.gov, and this compound is known for its biological activity, particularly its effect on platelet shape change and aggregation vliz.be, mdpi.com, no specific studies were found that detail the application of these computational techniques directly to this compound for predicting its molecular targets or pathways.

The existing literature on this compound primarily focuses on its isolation from marine sponges, its chemical structure elucidation, and its observed biological effects vliz.bemdpi.com. Computational approaches for target identification and network analysis are general methodologies used in drug discovery to understand how compounds interact with biological systems scienceopen.comnih.govnih.govnih.govresearchgate.netnih.govnih.gov. However, the direct application or findings related to this compound within these specific computational frameworks are not present in the retrieved information.

Therefore, to adhere strictly to the provided outline and focus solely on this compound's computational target prediction and network propagation algorithms, it is not possible to generate the requested content due to the absence of direct research findings on this specific intersection.

Future Research Directions and Translational Perspectives for Theonezolide a

Exploration of Undiscovered Biosynthetic Enzymes and Genetic Clusters

The intricate structure of Theonezolide A strongly suggests a biosynthetic origin involving a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. kkp.go.id These pathways are characteristic of microbial metabolism, and it is widely accepted that the true producer of this compound is not the sponge itself, but rather an uncultivated symbiotic bacterium residing within the sponge holobiont. jst.go.jpspringerprofessional.depnas.org While significant progress has been made in identifying biosynthetic gene clusters (BGCs) for other complex metabolites from Theonella symbionts, the specific BGC responsible for this compound remains elusive. kkp.go.idspringerprofessional.depnas.org

Future research should prioritize the following:

Metagenomic Mining and Sequencing: Advanced metagenomic sequencing of the Theonella sponge microbiome is crucial. kkp.go.id By creating large-insert genomic libraries (e.g., using bacterial artificial chromosomes or fosmids) and employing next-generation sequencing, researchers can capture entire BGCs. kkp.go.idnih.govsecondarymetabolites.org

Bioinformatic Analysis: Sophisticated bioinformatic tools can be used to mine metagenomic data for novel PKS/NRPS gene clusters. swan.ac.uknih.govu-tokyo.ac.jp Searching for unique domain architectures and tailoring enzymes that could plausibly construct the distinct features of this compound, such as its oxazole (B20620) and thiazole (B1198619) moieties and the long, stereochemically complex polyketide chain, will be key.

Heterologous Expression: Once a candidate BGC is identified, expressing the entire gene cluster in a culturable host bacterium, such as Escherichia coli or Streptomyces, will be the definitive step to confirm its role in this compound production. kkp.go.id This would not only verify the genetic origin but also open the door to sustainable biotechnological production and bioengineering of novel analogues.

Development of Advanced Methodologies for this compound Total Synthesis

The total synthesis of this compound is a formidable challenge that has attracted the attention of synthetic chemists. springerprofessional.de Its large macrocyclic structure, multiple stereocenters, and embedded heterocyclic systems require highly strategic and efficient synthetic routes. While several research groups have reported on strategies to assemble key fragments, the development of a complete and practical total synthesis remains a significant goal. nih.govsustech.edu.cn

Future efforts in total synthesis should focus on:

Convergent and Modular Strategies: Developing highly convergent routes where complex fragments are synthesized independently and then coupled late in the synthesis is essential for efficiency. chemrxiv.org A modular approach allows for the flexible creation of analogues for structure-activity relationship (SAR) studies. scripps.eduacs.org

Novel Catalytic Methods: Incorporating modern catalytic methods, such as asymmetric catalysis and cross-coupling reactions, can significantly improve the stereocontrol and efficiency of bond formations. numberanalytics.com For instance, developing new methods for the stereoselective construction of the polyketide backbone would be a major advancement.

Biomimetic Approaches: Designing synthetic strategies inspired by the presumed biosynthetic pathway could offer elegant and efficient solutions to complex structural challenges. engineering.org.cn This includes enzyme-catalyzed reactions or emulating proposed cyclization and tailoring steps. engineering.org.cn

Table 1: Comparison of Potential Strategies for this compound Total Synthesis

| Strategy | Key Advantages | Potential Challenges |

|---|---|---|

| Linear Synthesis | Straightforward planning. | Inefficient, low overall yield for long sequences, difficult purification. |

| Convergent Synthesis | High overall efficiency, allows for late-stage diversification. chemrxiv.org | Requires robust and high-yielding fragment coupling reactions. |

| Biomimetic Synthesis | Potentially highly efficient, provides insight into natural processes. engineering.org.cn | Requires accurate hypotheses about the biosynthetic pathway. |

| Asymmetric Catalysis | Excellent control of stereochemistry, reduces need for chiral auxiliaries. numberanalytics.comrsc.org | Development of specific catalysts for required transformations can be difficult. |

Deeper Investigation into this compound's Molecular Mechanism of Action in Diverse Cellular Contexts

This compound is known to induce a dramatic change in the shape of rabbit platelets, an effect mediated by the reorganization of the cellular microtubule network. nih.govvliz.becdnsciencepub.com Confocal microscopy has shown that the compound leads to the disappearance of the circumferential microtubule bundle in platelets. nih.gov Interestingly, this compound does not appear to directly affect the polymerization of isolated tubulin, suggesting an indirect mechanism of action that likely involves other microtubule-associated proteins (MAPs) or regulatory factors. nih.govoaepublish.com

Future investigations should aim to:

Identify the Direct Molecular Target: The primary protein target of this compound is still unknown. Advanced chemical proteomics approaches, such as activity-based protein profiling (ABPP) using a photo-affinity labeled this compound probe, could identify its direct binding partner(s) within the cell. rsc.org

Explore Effects on MAPs: Research should focus on how this compound affects the function of key microtubule-destabilizing proteins like stathmin, katanin, or certain kinesins, which play crucial roles in microtubule dynamics. numberanalytics.comembopress.org

Cell-Type Specificity: The potent effects observed in platelets may not be identical in other cell types. Expanding studies to various cancer cell lines (e.g., leukemia, breast, lung) and primary cells (e.g., neurons, endothelial cells) is necessary to understand if the mechanism is conserved or context-dependent. This could reveal new therapeutic opportunities or explain differential sensitivities. researchgate.net

Impact on Microtubule-Dependent Processes: Beyond cell shape, microtubules are vital for cell division, intracellular transport, and migration. numberanalytics.comuni-muenchen.de Investigating how this compound perturbs these specific processes at a molecular level will provide a more complete picture of its cellular impact. biorxiv.org

Leveraging this compound as a Chemical Probe for Cellular Microtubule Research and Platelet Biology

A chemical probe is a small molecule used to study biological systems. rsc.org Given its potent and specific effects on the microtubule cytoskeleton, this compound is an excellent candidate for development into a high-precision research tool. nih.gov

Future applications could include:

Studying Platelet Biogenesis and Activation: Platelets are formed from megakaryocytes, and their activation during thrombosis involves profound cytoskeletal rearrangements. thieme-connect.comperfusion.com this compound can be used to dissect the specific roles of microtubules in these processes, separate from the actin cytoskeleton. nih.govuni-goettingen.denih.gov For example, it can help clarify how the microtubule coil in resting platelets contributes to the rapid shape change upon activation. nih.govtandfonline.com

Investigating Microtubule Dynamics in Live Cells: As a potent microtubule-disrupting agent, this compound can be used to rapidly and reversibly perturb microtubule networks in live-cell imaging experiments. nih.gov This allows researchers to study the consequences of microtubule loss on various cellular functions in real-time.

Development of Fluorescent Analogues: Synthesizing fluorescently tagged versions of this compound would create powerful imaging probes. rsc.orgthermofisher.com These probes could be used to visualize the drug's subcellular localization, track its interaction with its target protein(s), and potentially illuminate previously unknown microtubule-associated structures or phenomena.

By pursuing these future research directions, the scientific community can fully elucidate the biology and chemistry of this compound, paving the way for its potential translation into novel therapeutics or indispensable research tools.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Taxol |

| Cytochalasin B |

Q & A

Basic Research Questions

Q. What established methodologies are used for isolating Theonezolide A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like HPLC or flash chromatography. Critical parameters include solvent polarity, temperature, and column selection. Structural confirmation requires spectroscopic data (NMR, MS) cross-referenced with literature .

- Example Table :

| Extraction Method | Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Maceration | MeOH/CH₂Cl₂ | 0.12 | 85% |

| Soxhlet | Ethanol | 0.09 | 78% |

Q. How is the structural elucidation of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Comparative analysis of NMR (¹H, ¹³C, 2D-COSY) and mass spectral data with published benchmarks ensures accuracy. Discrepancies in chemical shifts (>0.1 ppm) warrant re-evaluation of sample purity or experimental conditions .

Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) with positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation). Ensure replication (n ≥ 3) and statistical validation (ANOVA, p < 0.05) to mitigate variability .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Validate findings using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) and standardized positive/negative controls. Transparent reporting of raw data and statistical methods is critical .

Q. What strategies optimize the synthetic yield of this compound analogues?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design can evaluate the impact of temperature (20–60°C), solvent (THF vs. DMF), and reaction time (12–48 hrs). Use HPLC-MS to monitor intermediate formation and optimize reaction quenching .

- Example Table :

| Variable | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 20 | 60 | 40–50 |

| Solvent | THF | DMF | DMF |

| Reaction Time (hrs) | 12 | 48 | 24–36 |

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase inhibitors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). Cross-reference with mutational studies to identify critical residues .

Q. What protocols ensure reproducibility in this compound’s pharmacological studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data Sharing : Deposit raw spectral data in repositories (e.g., ChemSpider).

- Protocol Details : Specify exact instrument settings (e.g., NMR pulse sequences, LCMS gradients).

- Negative Results : Report failed experiments to avoid publication bias .

Methodological Best Practices

- Data Presentation : Use tables for comparative analyses (e.g., IC₅₀ values across cell lines) and figures for mechanistic insights (e.g., proposed biosynthetic pathways). Ensure self-explanatory captions and cite non-original content .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to institutional guidelines for chemical safety and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.